molecular formula C14H17N3O2S B4594651 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4594651
M. Wt: 291.37 g/mol
InChI Key: IHWWGZFILVPGIR-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a thiadiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 2-ethylphenoxyacetic acid: The 2-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2-ethylphenoxyacetic acid.

    Formation of 5-ethyl-1,3,4-thiadiazole-2-amine: This intermediate can be synthesized by the reaction of ethyl hydrazinecarbothioamide with ethyl chloroformate.

    Coupling Reaction: Finally, 2-ethylphenoxyacetic acid is coupled with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The phenoxy and thiadiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids to facilitate the reaction.

Major Products

    Oxidation: Products include 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetaldehyde or the corresponding carboxylic acid.

    Reduction: Products include 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethylamine.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for drug development, particularly if it exhibits promising biological activities. Its structure may be modified to enhance its efficacy, reduce toxicity, or improve pharmacokinetic properties.

Industry

In industrial applications, this compound might be used in the development of new materials, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(2-chlorophenoxy)-N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(2-fluorophenoxy)-N-(5-fluoro-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of ethyl groups on both the phenoxy and thiadiazolyl moieties. This structural feature may influence its reactivity, biological activity, and physical properties, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-10-7-5-6-8-11(10)19-9-12(18)15-14-17-16-13(4-2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWWGZFILVPGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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